2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzothiazole moiety fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes, followed by cyclization and nitration reactions. One common method includes:
Condensation Reaction: 2-aminobenzenethiol reacts with an aromatic aldehyde in the presence of an acid catalyst to form the benzothiazole ring.
Cyclization: The intermediate product undergoes cyclization to form the isoindole structure.
Nitration: The final step involves nitration using a nitrating agent such as nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and fluorescent dyes.
Industrial Chemistry: Employed as a precursor in the synthesis of complex organic molecules and polymers
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzothiazole derivative with applications in UV stabilization.
2-aminobenzenethiol derivatives: Compounds with similar structures and biological activities.
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzothiazole moiety with an isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H11N3O4S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H11N3O4S/c25-20-15-10-9-14(24(27)28)11-16(15)21(26)23(20)13-7-5-12(6-8-13)19-22-17-3-1-2-4-18(17)29-19/h1-11H |
InChI Key |
AQQNACUDPXLJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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